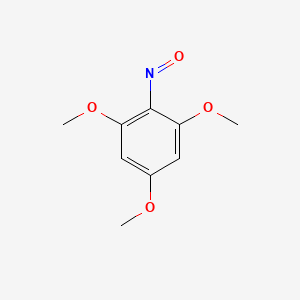

1,3,5-Trimethoxy-2-nitrosobenzene

Beschreibung

Historical Context of Nitrosoarene Chemistry

The history of nitrosoarene chemistry extends back to the nineteenth century, establishing a foundation that continues to influence modern synthetic methodology. Nitrosobenzene, the prototypical member of this chemical class, was first successfully prepared by Adolf von Baeyer in 1874 through a pioneering reaction between diphenylmercury and nitrosyl bromide. This groundbreaking synthesis marked the beginning of systematic investigations into carbon-nitroso compounds, which Meyer and Locher had initially explored in the same year through their work on aliphatic nitroso derivatives. The early synthetic approaches relied heavily on organometallic reagents, with subsequent developments in the 1960s expanding the scope of nitrosative demetalation reactions beyond mercury and magnesium compounds.

The evolution of nitrosoarene chemistry accelerated dramatically in recent decades, driven by recognition of these compounds' unique reactivity profiles and their potential applications in materials science and medicinal chemistry. Modern synthetic approaches have revolutionized access to nitrosoarenes through photochemical methods, radical transformations, and continuous flow processes. The development of direct photochemical rearrangement processes using ortho-nitrophenylimines as starting materials has enabled efficient synthetic routes that overcome traditional limitations associated with nitrosoarene instability. These advances have established nitrosoarenes as versatile building blocks capable of participating in diverse reaction manifolds, including additions, cascade reactions through radical relay mechanisms, and multi-component transformations.

Contemporary research has revealed the exceptional utility of nitrosoarenes in constructing sterically hindered secondary amines and high-value nitrogen-containing heterocycles that remain difficult to access through alternative synthetic strategies. The recognition that nitrosoarenes can function simultaneously as electrophilic and nucleophilic reagents has opened new possibilities for their application in complex molecule synthesis. This dual reactivity stems from the electronic properties of the nitroso functional group, which features a small energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, enabling unique chemical and spectroscopic behaviors.

Significance of 1,3,5-Trimethoxy-2-nitrosobenzene in Chemical Research

This compound occupies a particularly important position within nitrosoarene chemistry due to the profound electronic effects exerted by its three methoxy substituents. The electron-donating nature of the methoxy groups significantly enhances electrophilic attack on the aromatic ring, creating a compound with distinctive reactivity patterns that differentiate it from unsubstituted nitrosobenzene derivatives. This enhanced reactivity makes the compound especially valuable for synthetic applications requiring high chemical selectivity and efficiency, particularly in the formation of carbon-nitrogen bonds and heterocyclic structures.

The compound serves as a critical intermediate in pharmaceutical research, where its unique substitution pattern provides access to biologically active molecules that incorporate both methoxy and nitroso functionalities. Research has demonstrated that nitroso groups are widely present in biologically active compounds within medicinal chemistry, establishing this compound as a valuable precursor for drug discovery efforts. The strategic placement of methoxy groups at the 1,3,5-positions creates a symmetrical electronic environment that facilitates predictable reactivity patterns, enabling chemists to design synthetic sequences with high confidence in their outcomes.

In materials science applications, this compound contributes to the development of advanced functional materials through its participation in coordination chemistry and polymer synthesis. The compound's ability to serve as a ligand in metal complexes, combined with its potential for polymerization reactions, makes it valuable for creating materials with tailored electronic and optical properties. Recent studies have highlighted the versatility of nitrosoarenes in cyclization reactions, dimerization processes, and rearrangement reactions, all of which are accessible through this compound as a starting material.

The compound's significance extends to fundamental chemical research, where it serves as a model system for understanding the effects of multiple electron-donating substituents on nitrosoarene reactivity. Researchers utilize this compound to investigate reaction mechanisms, develop new synthetic methodologies, and explore the boundaries of nitrosoarene chemistry. Its well-defined structure and predictable behavior make it an ideal substrate for mechanistic studies and method development efforts.

Nomenclature and Classification

This compound follows systematic nomenclature conventions that accurately reflect its molecular structure and functional group arrangement. The International Union of Pure and Applied Chemistry name "this compound" precisely indicates the positions of the three methoxy substituents and the single nitroso group on the benzene ring. Alternative nomenclature includes "2,4,6-trimethoxynitrosobenzene," which employs different numbering conventions but describes the same molecular structure. The compound is cataloged in chemical databases under CAS registry number 49838-51-9, providing a unique identifier for regulatory and commercial purposes.

The systematic classification of this compound places it within the broader category of nitrosoaromatic compounds, specifically as a member of the substituted nitrosobenzene family. This classification reflects both its structural features and its chemical behavior, distinguishing it from related compound classes such as nitrobenzenes, nitrosamines, and nitrites. The presence of the nitroso functional group (-NO) directly attached to the aromatic ring constitutes the defining characteristic of this chemical class, while the methoxy substituents provide additional specificity to its classification.

Within the chemical literature, this compound is often referenced by its molecular formula C₉H₁₁NO₄, which concisely conveys its elemental composition. The molecular weight of 197.19 g/mol serves as an additional identifier, particularly useful in analytical chemistry applications and mass spectrometry studies. Database entries consistently employ the InChI key OWRLOHMJNPKODX-UHFFFAOYSA-N for computational chemistry applications and chemical informatics research.

The compound's classification extends to its functional properties, where it is recognized as both an electrophilic and nucleophilic reagent depending on reaction conditions and substrate interactions. This dual classification reflects the complex electronic structure of the nitroso group and the modulating effects of the methoxy substituents. Safety and regulatory classifications vary by jurisdiction, but the compound is generally handled as a specialized research chemical requiring appropriate laboratory safety protocols.

Relationship to Other Methoxylated Nitrosoaromatic Compounds

This compound exists within a family of methoxylated nitrosoaromatic compounds that share structural similarities while exhibiting distinct reactivity profiles based on their specific substitution patterns. The relationship between these compounds provides valuable insights into structure-activity relationships and guides synthetic strategy development for accessing target molecules with desired properties. Understanding these relationships enables chemists to select appropriate starting materials and predict reaction outcomes based on established patterns within the compound family.

The most closely related compounds include other trimethoxy-substituted nitrosoaromatics with different regiochemistry, such as 1,2,3-trimethoxy-4-nitrosobenzene and 1,2,4-trimethoxy-3-nitrosobenzene, though these specific compounds may be less readily available or studied compared to the 1,3,5-2-substitution pattern. The symmetrical arrangement of methoxy groups in this compound creates unique electronic properties that distinguish it from unsymmetrically substituted analogs. This symmetry leads to simplified nuclear magnetic resonance spectra and more predictable chemical behavior, making it particularly valuable for mechanistic studies and synthetic applications.

Comparison with monomethoxy and dimethoxy nitrosobenzene derivatives reveals the cumulative effects of multiple electron-donating substituents on nitrosoarene reactivity. The presence of three methoxy groups significantly enhances the electron density of the aromatic ring, increasing its susceptibility to electrophilic attack while simultaneously stabilizing positive charge development during reaction processes. This enhanced reactivity must be balanced against potential side reactions and selectivity considerations when designing synthetic sequences.

The relationship between this compound and corresponding nitrobenzene derivatives (where the nitroso group is replaced by a nitro group) illustrates the profound impact of the nitrogen oxidation state on chemical behavior. While nitrobenzene derivatives typically function as electron-withdrawing groups, the nitroso analog exhibits more complex reactivity patterns due to the intermediate oxidation state of nitrogen. This relationship becomes particularly important in synthetic sequences where interconversion between different nitrogen oxidation states may be required or where competing reaction pathways must be considered.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₁NO₄ | 197.19 | Symmetrical methoxy substitution, nitroso group |

| 1,3,5-Trimethoxy-2-nitrobenzene | C₉H₁₁NO₅ | 213.19 | Symmetrical methoxy substitution, nitro group |

| Nitrosobenzene | C₆H₅NO | 107.11 | Unsubstituted aromatic ring, nitroso group |

| 4-Methoxynitrosobenzene | C₇H₇NO₂ | 137.14 | Single methoxy substituent, nitroso group |

Eigenschaften

Molekularformel |

C9H11NO4 |

|---|---|

Molekulargewicht |

197.19 g/mol |

IUPAC-Name |

1,3,5-trimethoxy-2-nitrosobenzene |

InChI |

InChI=1S/C9H11NO4/c1-12-6-4-7(13-2)9(10-11)8(5-6)14-3/h4-5H,1-3H3 |

InChI-Schlüssel |

OWRLOHMJNPKODX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)OC)N=O)OC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Quantification of Halogens:

1,3,5-Trimethoxy-2-nitrosobenzene serves as a derivatizing agent for the selective quantification of free halogens such as chlorine and bromine in aqueous systems. Traditional methods often struggle to distinguish between these halogens. However, using this compound allows for the formation of stable halogenated products that can be quantified using liquid chromatography or gas chromatography-mass spectrometry (GC-MS). This method provides lower method quantitation limits and larger linear ranges compared to conventional techniques .

Table 1: Comparison of Quantification Methods for Free Halogens

| Method | MQL (as Cl2) | Selectivity | Linear Range |

|---|---|---|---|

| DPD Method | 1.1 μg L⁻¹ | Low (non-selective) | Limited |

| TMB Derivatization | 1.1 μg L⁻¹ | High (selective) | Extended |

Organic Synthesis

Nitration Reactions:

The compound has been utilized in nitration reactions where it can undergo electrophilic nitration to produce various nitrated derivatives. For instance, solid-phase nitration using magnesium nitrate on silica gel with 1,3,5-trimethoxybenzene has been reported to yield unique nitrated dimers that are not typically isolated through other methods . This application highlights its utility in creating complex organic molecules.

Case Study: Solid-Phase Nitration

In a study focusing on solid-phase nitration, 1,3,5-trimethoxybenzene was reacted with magnesium nitrate on silica gel. The reaction produced a nitrated dimer, specifically 2,4,6,2',4',6'-hexamethoxy-3-nitrobiphenyl. This compound showcases the potential for synthesizing novel structures with specific functional groups .

Biological Implications

While direct biological applications of this compound are less documented, its structural similarity to other nitroso compounds raises questions about its potential biological effects. Nitroso compounds are known for their carcinogenic properties; thus, understanding the behavior of this compound in biological systems could provide insights into its safety and efficacy in various applications.

Research on Nitroso Compounds:

Studies have indicated that nitroso compounds can form during food processing and may play a role in cancer development. The investigation into the behavior of nitroso derivatives like this compound could contribute to the broader understanding of dietary risks associated with these compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nitrosobenzene Derivatives

1,4-Bis(4-nitrosophenyl)piperazine (CAS: 4963-30-8)

- Structure : Contains two para-nitrosophenyl groups linked via a piperazine ring.

- Molecular Formula : C₁₆H₁₄N₄O₂ (MW: 318.31 g/mol).

- Key Differences: The piperazine core introduces rigidity and basicity, unlike the methoxy-substituted benzene in 1,3,5-Trimethoxy-2-nitrosobenzene. Dual nitroso groups may enhance redox activity, making it more reactive in radical-mediated reactions compared to the mono-nitroso compound .

Nitrosobenzene (C₆H₅NO)

Methoxy-Substituted Aromatic Compounds

2,3,5-Trimethylanisole (CAS: 20469-61-8)

- Structure : Benzene with methoxy and three methyl groups (positions 1, 2, 3, 5).

- Molecular Formula : C₁₀H₁₄O (MW: 150.22 g/mol).

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The methoxy groups in this compound stabilize the nitroso moiety through electron donation, reducing its propensity for dimerization compared to unsubstituted nitrosobenzene .

- Pharmaceutical Relevance: As a genotoxic impurity, its levels in nifedipine must be controlled below thresholds (e.g., ICH Q3 guidelines). Analytical methods like HPLC-MS are employed for quantification .

- Synthetic Challenges : Introducing nitroso groups to methoxy-substituted aromatics requires careful optimization to avoid over-oxidation or side reactions, unlike simpler nitroso compounds .

Vorbereitungsmethoden

Starting Material Preparation: 1,3,5-Trimethoxybenzene

The synthesis of 1,3,5-trimethoxy-2-nitrosobenzene generally begins with 1,3,5-trimethoxybenzene, which can be prepared by methylation of phloroglucinol or by catalytic methylation of 1,3,5-tribromobenzene using sodium methylate in methanol under controlled pressure and temperature conditions. This process involves:

- Stirring 1,3,5-tribromobenzene with sodium methylate solution (27.5-31%) in methanol.

- Using a catalyst at 1-5% equivalent to 1,3,5-tribromobenzene.

- Maintaining pressure between 0.4-0.9 MPa and temperature between 60-100 °C for 5-10 hours.

- Recovery of methanol by distillation to isolate pure 1,3,5-trimethoxybenzene.

Nitration of 1,3,5-Trimethoxybenzene

Nitration is a critical step to introduce nitro groups into the aromatic ring, typically at the 2,4,6-positions, producing 1,3,5-trimethoxy-2,4,6-trinitrobenzene as an intermediate. Key methods include:

- Use of nitrate salts (e.g., sodium nitrite) and sulfuric acid at mild temperatures (~25 °C) to achieve selective nitration with fewer byproducts and higher stability of starting materials.

- Reaction times are significantly reduced compared to conventional methods, often completed in about 1 hour.

- The nitration mixture is carefully controlled for temperature and acidity to avoid over-nitration or side reactions.

Alternatively, nitration with dinitrogen pentoxide (N2O5) in organic solvents has been explored but yields are modest and side products such as di-nitro derivatives are common, making this less efficient for producing pure 1,3,5-trimethoxy-2,4,6-trinitrobenzene.

Nitrosation to Form this compound

The nitrosation step to convert the nitrated intermediate to this compound involves:

- Treatment of 1,3,5-trimethoxybenzene or its nitrated derivatives with nitrosating agents such as sodium nitrite under acidic conditions.

- Control of reaction parameters such as temperature, pH, and reaction time to favor nitroso group introduction at the 2-position.

- Use of organic solvents and careful workup including washing with aqueous bicarbonate and drying over magnesium sulfate to isolate the nitroso compound.

- Vacuum filtration and drying to obtain the solid nitroso product.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Methylation | Sodium methylate in methanol, catalyst | 60-100 °C, 0.4-0.9 MPa | 5-10 hours | Pressure vessel, methanol recovery |

| Nitration | Sodium nitrite + sulfuric acid | ~25 °C | ~1 hour | Mild conditions, fewer byproducts |

| Alternative nitration | N2O5 in organic solvent | Variable | 24-72 hours | Lower yield, side products present |

| Nitrosation | Sodium nitrite under acidic conditions | Ambient to mild heat | Several hours | Controlled pH, organic solvent extraction |

Purification and Characterization

- After synthesis, the product mixtures are typically subjected to extraction with ethyl acetate or other organic solvents.

- Washing with aqueous sodium bicarbonate removes acidic impurities.

- Drying agents such as magnesium sulfate are used before filtration.

- Final products are isolated by vacuum filtration and drying.

- Purity is confirmed by chromatographic methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Summary of Research Findings

- The most efficient preparation involves initial methylation of phloroglucinol or 1,3,5-tribromobenzene to 1,3,5-trimethoxybenzene.

- Nitration using nitrate salts and sulfuric acid at mild temperatures provides selective and rapid formation of nitrated intermediates.

- Nitrosation requires careful control to avoid overreaction and to isolate the nitroso derivative.

- Alternative nitration methods (e.g., with N2O5) are less efficient and produce more side products.

- The overall synthetic route benefits from reduced reaction times, improved selectivity, and safer handling of reagents compared to older methods.

This detailed overview synthesizes data from patents and peer-reviewed chemical research, ensuring a comprehensive understanding of the preparation methods of this compound. The described procedures emphasize practical reaction conditions, reagent choices, and purification techniques to achieve high-purity products suitable for further chemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.